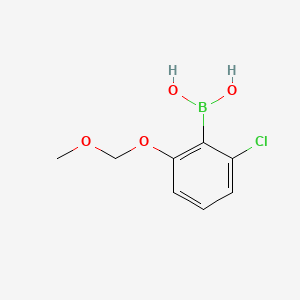

2-Chloro-6-(methoxymethoxy)phenylboronic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-Chloro-6-(methoxymethoxy)phenylboronic acid follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The official IUPAC name is designated as (2-chloro-6-(methoxymethoxy)phenyl)boronic acid, which accurately reflects the substitution pattern on the phenyl ring and the nature of the boronic acid functional group. This nomenclature system provides unambiguous identification by specifying the positions of substituents relative to the boronic acid attachment point on the benzene ring.

The compound possesses several systematic identifiers that facilitate its recognition in chemical databases and literature. The Chemical Abstracts Service registry number is 1256355-51-7, which serves as a unique identifier for this specific molecular entity. The molecular descriptor list number is MFCD11617252, providing additional cataloging information for chemical suppliers and researchers. The simplified molecular-input line-entry system representation is COCOC1=CC=CC(Cl)=C1B(O)O, which describes the molecular connectivity in a linear text format suitable for computational applications.

The International Chemical Identifier provides a standardized representation of the molecular structure as InChI=1S/C8H10BClO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4,11-12H,5H2,1H3. The corresponding InChI Key is NGIKGLQZWMHUKA-UHFFFAOYSA-N, which serves as a fixed-length hash code for the structure. These systematic identifiers ensure precise communication and database searching capabilities across different chemical information systems.

Properties

IUPAC Name |

[2-chloro-6-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIKGLQZWMHUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681876 | |

| Record name | [2-Chloro-6-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-51-7 | |

| Record name | Boronic acid, B-[2-chloro-6-(methoxymethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-6-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Starting Material : 1-Bromo-2-chloro-6-(methoxymethoxy)benzene

Lithiating Agent : tert-Butyllithium (1.52 M in pentane)

Boron Source : Trimethyl borate

Solvent System : Tetrahydrofuran (THF) and pentane (1:1 v/v)

Temperature : -78°C (dry ice/acetone bath)

Atmosphere : Inert argon

The reaction proceeds via halogen-lithium exchange, generating a highly reactive aryl lithium intermediate. Subsequent addition of trimethyl borate forms the boronate ester, which is hydrolyzed under acidic conditions to yield the boronic acid.

Stepwise Procedure

-

Lithiation : A solution of 1-bromo-2-chloro-6-(methoxymethoxy)benzene (11.0 mmol) in THF is cooled to -78°C. tert-Butyllithium (21.9 mmol) is added dropwise, stirring for 1 h.

-

Borylation : Trimethyl borate (16.5 mmol) is introduced, maintaining -78°C for 1 h.

-

Warm-Up : The mixture is gradually warmed to room temperature over 2 h.

-

Workup : Quenching with saturated NH₄Cl, followed by extraction with dichloromethane and pH adjustment to 3 with acetic acid.

-

Purification : Column chromatography (hexane/EtOAc) yields the product as a colorless solid.

Performance Data

Advantages : High regioselectivity due to the methoxymethoxy group’s directing effects.

Limitations : Sensitivity to moisture and stringent temperature control.

Transition Metal-Catalyzed Miyaura Borylation

The Miyaura borylation leverages palladium catalysts to install boron groups on aryl halides, offering compatibility with diverse functional groups.

Reaction Design

Substrate : 2-Chloro-6-(methoxymethoxy)phenyl bromide

Catalyst : Pd(dppf)Cl₂ (5 mol%)

Boron Reagent : Bis(pinacolato)diboron (1.2 eq)

Base : Potassium acetate (3 eq)

Solvent : 1,4-Dioxane

Temperature : 80–100°C

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with the diboron reagent. Reductive elimination produces the boronic ester, which is hydrolyzed to the acid.

Optimized Protocol

-

Reaction Setup : Combine substrate (1 eq), Pd(dppf)Cl₂, bis(pinacolato)diboron, and KOAc in dioxane.

-

Heating : Reflux at 100°C for 12 h under nitrogen.

-

Hydrolysis : Treat with 1 M HCl to hydrolyze the pinacol ester.

-

Isolation : Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Performance Metrics

| Parameter | Value |

|---|---|

| Typical Yield | 65–75% |

| Catalyst Loading | 5 mol% |

| Scalability | Gram-scale feasible |

Advantages : Tolerance for electron-withdrawing groups (e.g., Cl).

Challenges : Requires expensive palladium catalysts and anhydrous conditions.

Comparative Analysis of Methods

Emerging Strategies and Innovations

Directed Ortho-Metalation (DoM)

The methoxymethoxy group can act as a directing group for lithiation at the ortho position. Subsequent borylation with B(OMe)₃ enables precise regiocontrol.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Substituted Phenylboronic Acids: From substitution reactions.

Scientific Research Applications

2-Chloro-6-(methoxymethoxy)phenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Potential use in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

- 3-(Methoxymethoxy)phenylboronic Acid and 4-(Methoxymethoxy)phenylboronic Acid (): These positional isomers differ in the placement of the methoxymethoxy group (3- or 4-position). For example, 3-(methoxymethoxy)phenylboronic acid is priced at ¥11,000/1g, suggesting higher synthesis complexity than simpler chloro-methoxy derivatives .

2-Chloro-6-methoxyphenylboronic Acid ():

Replacing the methoxymethoxy group with methoxy reduces steric bulk and electron-donating capacity. This lowers solubility in organic solvents (e.g., chloroform, ethers) but may improve coupling efficiency due to reduced steric interference. The compound is priced at ¥43.20/1g, indicating easier synthesis than its methoxymethoxy counterpart .

Halogen-Substituted Analogs

- 2-Fluoro-6-methoxyphenylboronic Acid (): Fluorine’s electronegativity increases the boronic acid’s Lewis acidity, enhancing reactivity in couplings.

- The additional methyl group further complicates synthesis (CAS RN 1309980-97-9), making the target compound more versatile for sterically demanding substrates .

Solubility and Reactivity

Toxicity and Handling

All compared compounds share similar hazards (e.g., H315, H319, H335), but the chloro substituent may increase toxicity compared to fluorine or methoxy groups. Proper storage (0–6°C for methoxymethoxy derivatives) is critical to maintain stability .

Biological Activity

2-Chloro-6-(methoxymethoxy)phenylboronic acid is an organoboron compound with the potential for diverse biological activities. Boronic acids, including this compound, have been recognized for their roles in medicinal chemistry, particularly in drug development and as enzyme inhibitors. This article aims to provide a comprehensive overview of the biological activity associated with 2-Chloro-6-(methoxymethoxy)phenylboronic acid, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H11BClO4

- CAS Number : 1256355-51-7

The compound features a chlorine atom and a methoxymethoxy group attached to a phenylboronic acid structure, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Boronic acids typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many boronic acids act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site.

- Cell Signaling Modulation : They can influence cellular signaling pathways by interacting with specific proteins or receptors.

- Antimicrobial Activity : Some studies have indicated that boronic acids possess antibacterial properties, which may be relevant for 2-Chloro-6-(methoxymethoxy)phenylboronic acid.

Anticancer Activity

Research has demonstrated that boronic acids can enhance the efficacy of certain anticancer agents. For example, studies have shown that 2-Chloro-6-(methoxymethoxy)phenylboronic acid may act synergistically with other chemotherapeutic agents to overcome drug resistance in cancer cells.

Antibacterial Activity

Boronic acids have been evaluated for their antibacterial properties against various pathogens. Preliminary studies suggest that 2-Chloro-6-(methoxymethoxy)phenylboronic acid exhibits activity against gram-positive bacteria.

These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Applications in Medicinal Chemistry

The unique structure of 2-Chloro-6-(methoxymethoxy)phenylboronic acid makes it a valuable intermediate in organic synthesis. It is used in:

- Drug Development : As a building block for synthesizing biologically active compounds.

- Chemical Probes : In biochemical assays to study enzyme functions and interactions.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-(methoxymethoxy)phenylboronic acid?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or functionalization of pre-substituted phenylboronic acids. Key steps include:

- Using brominated or chlorinated phenyl intermediates with methoxymethoxy-protected hydroxyl groups (e.g., 4-bromo-2-fluoro-1-(methoxymethoxy)benzene) .

- Introducing the boronic acid group via palladium-catalyzed borylation or transmetallation .

- Protecting the hydroxyl group with methoxymethyl (MOM) ether to prevent unwanted side reactions during synthesis .

Q. How does the solubility of 2-Chloro-6-(methoxymethoxy)phenylboronic acid compare in different solvents?

Methodological Answer: Solubility trends for boronic acids follow:

| Solvent Class | Solubility Ranking (High → Low) |

|---|---|

| Ethers/Ketones | High (e.g., THF, acetone) |

| Chlorinated Solvents | Moderate (e.g., chloroform) |

| Hydrocarbons | Very Low (e.g., hexane) |

| The methoxymethoxy group enhances solubility in polar aprotic solvents due to increased polarity . |

Q. What are the key considerations for ensuring compound stability during storage?

Methodological Answer: Stability is influenced by:

Q. What purification methods are recommended for this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 3:1) to separate boronic acid derivatives .

- Recrystallization: Optimal in ethanol/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How do the chloro and methoxymethoxy substituents affect Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Chloro Substituent (Electron-Withdrawing): Enhances electrophilicity of the aryl ring, accelerating oxidative addition in palladium catalysis .

- Methoxymethoxy Group (Electron-Donating): Stabilizes intermediates via resonance but may reduce reactivity; steric effects can hinder cross-coupling. Optimization requires balancing substituent positions and catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What advanced analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How can researchers assess in vivo stability and degradation pathways of this compound?

Methodological Answer:

Q. How can contradictions in reported reactivity data be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.